1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a nitro group, a chloro group, and two benzyl groups attached to the imidazo[4,5-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multiple steps. One common method starts with the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to obtain its 5-nitro derivative. This is followed by alkylation with benzyl chloride in the presence of a base to introduce the benzyl groups . The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, Raney nickel.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxylic acid derivatives.
Scientific Research Applications
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and cytotoxic agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The chloro and benzyl groups may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the chloro group but shares similar structural features and reactivity.
1,3-Dibenzyl-6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: Lacks the nitro group, which affects its reactivity and biological activity.
1,3-Dibenzyl-6-chloro-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: A reduction product of the nitro compound, with different biological properties.
Uniqueness
1,3-Dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H15ClN4O3 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
1,3-dibenzyl-6-chloro-5-nitroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H15ClN4O3/c21-16-11-17-19(22-18(16)25(27)28)24(13-15-9-5-2-6-10-15)20(26)23(17)12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI Key |
QLJZIYRZQXWOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC(=C(N=C3N(C2=O)CC4=CC=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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